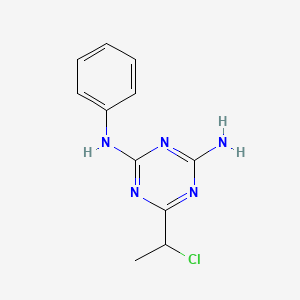
6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine
概要
説明
Chemical compounds like “6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine” belong to a class of organic compounds known as triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered aromatic ring . They are used in a variety of applications, including as reagents in chemical synthesis .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, chloroethyl chloroformates can be used to form protecting groups and as N-dealkylating agents .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with various functional groups attached to the triazine ring. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions . The exact reactions would depend on the specific substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, chloroethyl chloroformates are considered extremely hazardous substances .科学的研究の応用
Polyamides Synthesis
A study by Yu et al. (2012) focused on the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, demonstrating their application in creating high-molecular-weight amorphous polymers. These polymers exhibit excellent thermal stability and good mechanical properties, suggesting their potential use in high-performance materials.
Antiplasmodial Activity
Lourens et al. (2016) Lourens et al. (2016) reported the synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, showing potent in vitro antiplasmodial activity against drug-sensitive and drug-resistant strains of P. falciparum. This highlights its potential in antimalarial drug development.
Herbicide Dissipation Kinetics
Baer and Calvet (1999) Baer and Calvet (1999) explored the dissipation kinetics of soil-applied herbicides, including atrazine, a compound related to 6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine. This research is significant in understanding the environmental impact of such herbicides.
Gemini Surfactants
Singh et al. (2016) Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants, demonstrating their application as antiwear, antifriction, and anticorrosive additives in polyol. This indicates their potential in industrial lubrication and protection.
Antimicrobial Activity
Kushwaha and Sharma (2022) Kushwaha and Sharma (2022) synthesized derivatives of 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine-2, 4-diamine and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents.
Enzyme Purification
Mulbry (1994) Mulbry (1994) investigated the purification of an inducible s-triazine hydrolase from Rhodococcus corallinus, capable of transforming substituted s-triazines. This study is important in bioremediation efforts for environmental contamination by triazine compounds.
作用機序
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
It can be hypothesized that the compound might undergo nucleophilic substitution reactions, given its structural similarity to other compounds known to undergo such reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). This interaction could lead to the formation of new bonds and the breaking of old ones .
Biochemical Pathways
It’s plausible that the compound could interfere with pathways involving the proteins or enzymes it targets . The downstream effects would depend on the specific roles of these proteins or enzymes in cellular processes.
Pharmacokinetics
For instance, its solubility in water and lipids would affect its absorption and distribution within the body .
Result of Action
Given its potential to interact with proteins or enzymes, it could potentially alter their function, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might change under acidic or basic conditions. Similarly, high temperatures could increase the rate of its reactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(1-chloroethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7(12)9-15-10(13)17-11(16-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZFTGYXPQTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)NC2=CC=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585370 | |
| Record name | 6-(1-Chloroethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
99860-35-2 | |
| Record name | 6-(1-Chloroethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



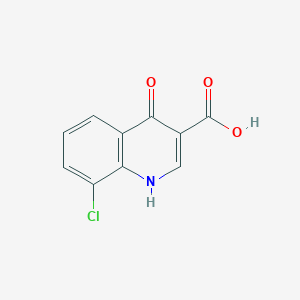



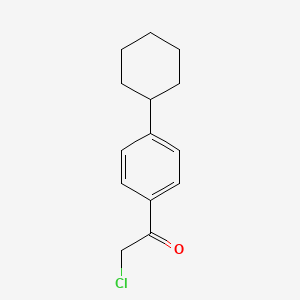


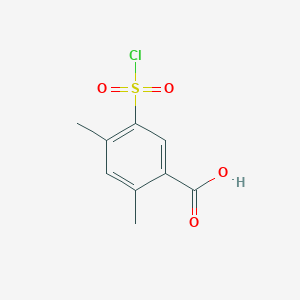
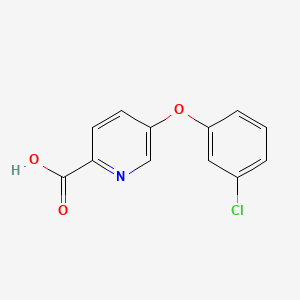




![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)